Antimicrobial peptide ISAMP
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs) are crucial effector molecules of the innate immune system, representing a primary, non-specific line of defense against a wide array of pathogens. nih.govfrontiersin.org Found universally in virtually all life forms, from bacteria to humans, these peptides provide an ancient form of immunity. tandfonline.comnih.gov Their fundamental role involves the elimination of invading microorganisms, including Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites. nih.govfrontiersin.orgmalab.cn AMPs are expressed and synthesized in various cells and tissues, such as epithelial layers and phagocytic cells, where they can be produced continuously or induced by infection or inflammation. nih.govnih.gov
The significance of AMPs extends beyond their direct microbicidal activity. frontiersin.org They are recognized as multifunctional molecules that can also modulate the host's immune response, acting as a bridge between innate and adaptive immunity. nih.govfrontiersin.orgcabidigitallibrary.org For instance, some AMPs can attract phagocytes and lymphocytes to infection sites and influence the production of cytokines, which are signaling molecules that regulate immunity. frontiersin.orgoup.com This immunomodulatory capacity suggests that a primary role of AMPs may be to orchestrate the immune response rather than solely killing pathogens directly. frontiersin.org Due to their broad-spectrum activity and the fact that microbes have not developed widespread resistance despite a long history of co-evolution, AMPs are considered a promising basis for new anti-infective therapies. tandfonline.com
The world of antimicrobial peptides is marked by extensive diversity in sequence, structure, and function. cabidigitallibrary.org Over 3,000 natural AMPs have been identified from sources spanning all six kingdoms of life, including bacteria, plants, and animals. bohrium.comfrontiersin.org These gene-encoded molecules are typically short, composed of 10 to 100 amino acids, and are often cationic (positively charged) and amphipathic, meaning they have distinct hydrophobic and cationic regions. tandfonline.combohrium.com
AMPs can be classified in several ways, but the most common method is based on their secondary structure. bohrium.com The main structural categories include:
α-helical peptides: These peptides, such as Magainins from frogs and Cecropins from insects, are unstructured in solution but form an alpha-helical shape when interacting with microbial membranes. nih.govresearchgate.net
β-sheet peptides: These peptides are characterized by the presence of two or more beta-strands stabilized by disulfide bonds. researchgate.net Defensins, found in mammals, insects, and plants, are a prominent example of this class. nih.govnih.gov
Extended/flexible peptides: This group lacks a defined secondary structure and is often rich in specific amino acids like proline, arginine, tryptophan, or histidine. nih.gov
Mixed α/β-structure peptides: Some peptides contain both alpha-helical and beta-sheet structures. bohrium.com
Other classification systems categorize AMPs by their biological function (e.g., antibacterial, antifungal, antiviral, anticancer), source organism, or specific chemical properties like charge and hydrophobicity. cabidigitallibrary.orgbohrium.com This vast diversity allows them to target a wide range of microbial threats through various mechanisms, most commonly by disrupting the integrity of microbial cell membranes. nih.gov
Discovery and Biological Origin of ISAMP
A novel antimicrobial peptide, designated ISAMP (Ixodes scapularis Antimicrobial Peptide), was discovered and isolated from the saliva of the black-legged tick, Ixodes scapularis. nih.govnih.gov This tick is a significant vector for several human and animal diseases, most notably Lyme disease, which is caused by the bacterium Borrelia burgdorferi. nih.gov
The isolation of ISAMP was achieved through a multi-step purification process. nih.govnih.gov Researchers collected saliva from adult I. scapularis ticks, often using the pilocarpine (B147212) induction method to stimulate salivation. nih.gov This collected saliva was then subjected to a sequence of biochemical techniques, including ultrafiltration to separate molecules by size, followed by gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the peptide to homogeneity. nih.govresearchgate.neturi.edu
Characterization of the purified molecule using MALDI/TOF mass spectrometry revealed a molecular weight of 5.3 kDa. nih.govnih.gov Subsequent amino acid sequencing by Edman degradation determined its partial N-terminal sequence as PDxGxPxxVKAGRxPxxSI. nih.govuri.edu A database search revealed that ISAMP is a secreted protein composed of 69 amino acids and is part of a unique protein family found only in Ixodid ticks, with no other conserved domain motifs. nih.govresearchgate.net The purified ISAMP demonstrated antimicrobial activity against bacteria. nih.gov
The discovery of ISAMP is situated within the broader context of research into tick salivary glands, which are complex organs essential for the tick's survival and its role as a disease vector. frontiersin.org Tick saliva contains a sophisticated cocktail of molecules with anti-inflammatory, anti-hemostatic, and immunomodulatory properties that counteract the host's defense mechanisms, allowing the tick to feed for extended periods. frontiersin.org This saliva also serves as the vehicle for transmitting pathogens to the host. frontiersin.org
Ticks, like other arthropods, rely on an innate immune system to control infections, and AMPs are a key component of this defense. nih.gov The expression of ISAMP is not confined to the salivary glands; its gene is also expressed in the tick's fat body and hemocytes (blood cells), but not significantly in the midgut. nih.govresearchgate.net This suggests a systemic role in the tick's immunity. Research has shown that the gene family to which ISAMP belongs is upregulated when ticks are infected with B. burgdorferi. nih.gov Furthermore, the expression of these 5.3-kDa antimicrobial peptides is regulated by the JAK-STAT signaling pathway, a crucial immune signaling cascade in the tick. oup.com Suppressing this pathway leads to an increased burden of another pathogen, Anaplasma phagocytophilum, in the tick's salivary glands, highlighting the functional importance of these peptides in controlling infections within the vector itself. oup.com
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DPGQPWQVKAGRPPCYSIPCRKHDECRVGSCSRCNNGLWGDRTCR |
Origin of Product |
United States |
Biochemical and Structural Elucidation of Isamp
Methodologies for ISAMP Purification and Isolation
The purification of ISAMP from tick saliva involved a multi-step process combining ultrafiltration and chromatographic techniques to isolate the peptide. nih.gov
Chromatographic Separation Techniques (e.g., Gel Filtration, Reverse-Phase HPLC)
Following initial separation steps, further purification of ISAMP was achieved using chromatographic methods. nih.gov Chromatography is a technique used to separate components of a mixture based on their different interactions with a stationary phase and a mobile phase. nih.gov
Gel Filtration: This technique separates molecules based on their size. Tick saliva fractions containing ISAMP were subjected to gel filtration chromatography to isolate molecules within a specific molecular weight range. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying proteins and peptides. cem.com In the case of ISAMP, RP-HPLC was the final step in the purification process, resulting in a highly purified peptide. nih.gov This method separates molecules based on their hydrophobicity. bioanalysis-zone.com
Ultrafiltration and Preparative Procedures
The initial step in the purification of ISAMP from tick saliva involved ultrafiltration. nih.gov This process separates molecules based on size by forcing a liquid against a semi-permeable membrane. sigmaaldrich.com Tick saliva was passed through Amicon filters, separating it into fractions based on molecular weight. nih.gov The fraction containing molecules between 3 and 10 kDa, which included ISAMP, was collected for further purification. nih.govresearchgate.net This fraction was then concentrated before proceeding to chromatographic separation. researchgate.net
Primary Structural Characterization of ISAMP
The primary structure of the purified ISAMP was determined using a combination of protein chemistry and mass spectrometry techniques. nih.gov
Determination of Amino Acid Sequence (e.g., Edman Degradation)
The amino acid sequence of ISAMP was determined by automated Edman degradation. nih.gov This classic method allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide. wikipedia.orgcreative-proteomics.com The analysis of the purified ISAMP fraction revealed a 19-amino acid sequence: PDxGxPxxVKAGRxPxxSI. nih.gov It is important to note that Edman degradation has limitations, including the inability to sequence peptides longer than 50-60 residues and issues with modified N-termini. wikipedia.orgnovor.cloud
Molecular Weight Determination (e.g., MALDI/TOF-MS)
The molecular weight of the purified ISAMP was determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI/TOF-MS). nih.gov This technique is a powerful tool for accurately determining the molecular mass of proteins and peptides. vlabs.ac.in The analysis showed that ISAMP has a molecular weight of 5.3 kDa, which corresponds to 5300.5 Daltons. nih.gov
Higher-Order Structural Investigations of ISAMP
The determination of the three-dimensional structure of an antimicrobial peptide is crucial for understanding its mechanism of action. While primary structure analysis of ISAMP has been conducted, detailed higher-order structural investigations using spectroscopic and computational methods have not been extensively reported in the available scientific literature.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in various environments. nih.govunits.it It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides, providing insight into conformations like α-helices, β-sheets, and random coils. nih.gov For many antimicrobial peptides, CD studies show that they are unstructured in aqueous buffer but adopt a defined secondary structure, often an α-helix, upon interaction with a membrane-mimicking environment. nih.gov
Specific experimental data from Circular Dichroism studies performed directly on the ISAMP peptide are not present in the reviewed scientific literature. Such an analysis would be valuable to determine if ISAMP undergoes a conformational change from a disordered state to a structured state upon interacting with bacterial membranes, which is a common characteristic of membrane-active antimicrobial peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution or in membrane-like environments. nih.govwikipedia.org Experiments like COSY, TOCSY, and NOESY allow for the assignment of resonances and the calculation of distance restraints between atoms, which are then used to compute a structural model of the peptide. tricliniclabs.comresearchgate.net For antimicrobial peptides, NMR is particularly useful for elucidating the peptide's structure when bound to detergent micelles or lipid bicelles, which mimic a cell membrane. nih.gov
A detailed structural elucidation of ISAMP using NMR spectroscopy has not been published in the available research. An NMR-based investigation would provide precise atomic-level coordinates and reveal the peptide's fold, the spatial arrangement of its amino acid side chains, and its orientation within a lipid bilayer, offering critical information about how it disrupts bacterial membranes. nih.gov
Computational modeling, including methods like homology modeling, ab initio prediction, and molecular dynamics (MD) simulations, serves as a valuable tool for predicting the three-dimensional structure of peptides. frontiersin.orgunits.it These methods use the amino acid sequence to generate structural models, predict peptide-membrane interactions, and refine structures based on energy calculations. schneebelilab.org For novel peptides like ISAMP, where a homologous structure may not be available, ab initio or threading approaches could provide initial structural models.
There are no specific published studies detailing the computational prediction of ISAMP's three-dimensional conformation. A computational approach could complement experimental data by predicting the most likely secondary and tertiary structures, identifying the amphipathic nature of the peptide, and simulating its interaction with model bacterial membranes to hypothesize its mechanism of action at a molecular level.
Antimicrobial Activity Profile of Isamp
Spectrum of Antimicrobial Activity
ISAMP has been shown to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum capabilities. nih.gov
Research has demonstrated the efficacy of ISAMP against Gram-positive bacteria. Specific strains and their susceptibility to the peptide have been documented in various studies.
ISAMP also exhibits inhibitory action against Gram-negative bacterial strains. nih.gov Studies indicate that certain Gram-negative strains, such as two specific E. coli strains, are particularly susceptible to ISAMP. nih.gov
The potency of an antimicrobial agent is quantified by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism in vitro. idexx.comnih.gov The MIC values for ISAMP have been determined for several bacterial strains, providing a quantitative measure of its antimicrobial efficacy. nih.gov It is important to note that a lower MIC value indicates a higher potency of the antimicrobial agent against the specific microorganism. idexx.com
The following table presents the MIC values of ISAMP against a selection of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | MIC (μM) |
|---|---|---|
| Bacillus subtilis (ATCC 6633) | Gram-Positive | 2.5 |
| Staphylococcus aureus (ATCC 25923) | Gram-Positive | 10 |
| Escherichia coli (ATCC 25922) | Gram-Negative | 5 |
| Escherichia coli (D31) | Gram-Negative | 1.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | >20 |
Mechanisms of Antimicrobial Action of ISAMP
The method by which antimicrobial peptides (AMPs) eliminate microbes can vary. wikipedia.org Many AMPs function by disrupting the biological membranes of microbes. wikipedia.org
A primary mechanism of action for many antimicrobial peptides is the targeting and disruption of the microbial cell membrane. mdpi.com This interaction is a key feature of AMPs and can lead to membrane permeabilization. wikipedia.org
The ability of antimicrobial peptides to associate with membranes is a defining characteristic. wikipedia.org This interaction can lead to the destabilization and permeabilization of the microbial cell membrane, ultimately causing cell death. wikipedia.org The initial step in this process often involves the binding of the peptide to the membrane surface. uni-oldenburg.de This interaction can cause structural changes in the lipid bilayer, affecting its integrity. uni-oldenburg.de The specific molecular details of how ISAMP interacts with and disrupts these membranes are a subject of ongoing research.
Membrane-Targeting Modalities
Membrane Permeabilization and Pore Formation Models
A primary mechanism for the bactericidal activity of most antimicrobial peptides is the disruption of the microbial cell membrane's integrity. frontiersin.orgnih.gov This process is driven by the initial electrostatic attraction between the positively charged (cationic) peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.commdpi.com Following this initial binding, the peptide disrupts the membrane, leading to permeabilization and eventual cell death. nih.gov Several models have been proposed to describe this process, and a peptide may act via one or more of these mechanisms depending on its structure, concentration, and the specific composition of the target membrane. mdpi.com
The Barrel-Stave Model: In this model, the peptides first bind to the surface of the membrane. After reaching a certain concentration, they insert themselves into the lipid bilayer, orienting perpendicularly to the membrane plane. These inserted peptides then aggregate to form a transmembrane channel or pore, similar to the staves of a barrel. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and cellular contents can leak out, leading to cell death. mdpi.comnih.govnih.gov
The Toroidal Pore Model: Similar to the barrel-stave model, peptides bind to the membrane surface and insert into it. However, in the toroidal model, the peptides, along with the associated lipid molecules, bend to form a continuous pore where the lipid head groups line the channel along with the peptides. This creates a "wormhole" that connects the inner and outer leaflets of the membrane, causing significant disruption and leakage of cytoplasmic contents. mdpi.comnih.govnih.gov
The Carpet Model: In this mechanism, the peptides accumulate on the surface of the bacterial membrane, forming a layer that resembles a carpet. Once a critical threshold concentration is achieved, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer rather than the formation of discrete pores. mdpi.comnih.gov
| Pore Formation Model | Description of Mechanism | Key Characteristics | References |
|---|---|---|---|
| Barrel-Stave | Peptides insert into the membrane and aggregate to form a peptide-lined channel. | - Pore lined exclusively by peptides.
| nih.gov, mdpi.com, nih.gov |
| Toroidal Pore | Peptides insert and induce the lipid monolayer to curve inward, forming a pore lined by both peptides and lipid head groups. | - Pore lined by both peptides and lipids.
| nih.gov, mdpi.com, nih.gov |
| Carpet | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration. | - No stable pore is formed.
| nih.gov, mdpi.com |
Intracellular Target Interactions
While membrane disruption is a critical function, it does not solely account for the potent bactericidal effects of all AMPs. mdpi.com Many peptides can translocate across the bacterial membrane, often without causing complete lysis, and subsequently interact with various intracellular targets. mdpi.comnih.govfrontiersin.org This dual-action mechanism—disrupting the membrane and inhibiting internal processes—makes the development of resistance more challenging for bacteria. mdpi.com
Once inside the bacterial cell, AMPs can interfere with fundamental biosynthetic processes essential for survival and replication. nih.gov
Inhibition of Nucleic Acid Synthesis: Some AMPs can directly bind to negatively charged DNA and RNA molecules. nih.govup.ac.za This interaction can physically block the activity of enzymes like DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription. nih.gov For example, peptides such as tachyplesin have been shown to possess DNA-binding capabilities. nih.gov The ostrich-derived peptide ostricacin-1 (B1577211) has also been shown to inhibit bacterial growth by binding to and inhibiting DNA. nih.gov
Inhibition of Protein Synthesis: The ribosome, the cellular machinery for protein synthesis, is another key intracellular target for some AMPs. nih.gov These peptides can bind to ribosomal components (like the 70S ribosome in bacteria) and disrupt the translation process. nih.govnih.gov For instance, proline-rich peptides like the oncocin-type peptides can inhibit mRNA translation, while apidaecin-type peptides can block the assembly of the large ribosomal subunit. nih.gov This leads to a cessation of protein production, which is rapidly fatal to the cell.
| Macromolecular Target | Mechanism of Interference | Consequence for Bacterium | Example Peptides (General AMPs) | References |
|---|---|---|---|---|
| DNA/RNA | Direct binding to nucleic acids, blocking access for polymerases. | Inhibition of DNA replication and gene transcription. | Tachyplesin, Ostricacin-1 | nih.gov |
| Ribosomes | Binding to ribosomal subunits (e.g., 70S) to block translation or assembly. | Inhibition of protein synthesis, leading to metabolic arrest. | Oncocin, Apidaecin | nih.gov |
Beyond targeting macromolecular synthesis, AMPs can also disrupt the broader metabolic network of a bacterial cell. nih.gov The efficient functioning of metabolic pathways is crucial for generating energy (in the form of ATP) and producing the building blocks necessary for cellular maintenance and growth. creative-proteomics.com
The interaction of AMPs with metabolic pathways can occur in several ways. They can inhibit the activity of key metabolic enzymes or disrupt the transport of essential metabolites across the cell membrane. nih.gov For example, some studies have shown that certain AMPs can interfere with pathways like the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism. nih.gov Lactoferricin B, for instance, has been reported to cause the accumulation of pyruvate (B1213749) in bacterial cells, suggesting interference with central carbon metabolism. nih.gov By disrupting these finely tuned processes, AMPs can induce a state of metabolic chaos, depleting the cell's energy reserves and ultimately contributing to its death. The specific pathways affected can vary depending on the peptide and the bacterial species. nih.gov
Molecular Biology and Gene Expression of Isamp
Transcriptional Regulation and Expression Profiling
The expression of the ISAMP gene is not uniform throughout the tick's body or under all conditions, indicating a regulated system of production that responds to physiological and environmental cues.
Reverse transcription-polymerase chain reaction (RT-PCR) has been employed to determine the sites of ISAMP gene expression in partially-fed female I. scapularis ticks. nih.gov These studies have shown that the ISAMP gene is actively expressed in several key tissues involved in immunity and blood-feeding. nih.gov Significant expression is observed in the hemocytes (the immune cells of the tick), the fat body (a primary site for immune protein synthesis), and the salivary glands. nih.govnih.gov Conversely, there is virtually no detectable expression of the ISAMP gene in the midgut. nih.govnih.gov This expression pattern suggests that ISAMP may have multiple roles, potentially contributing to the sterility of ingested blood and manipulating the host's hemostatic defenses. nih.gov
| Tissue | ISAMP Gene Expression Level |
| Hemocytes | Expressed |
| Fat Body | Expressed |
| Salivary Gland | Expressed |
| Midgut | Virtually No Expression |
| Data derived from RT-PCR analysis in partially-fed female Ixodes scapularis ticks. nih.govnih.gov |
The expression of ISAMP is influenced by the presence of pathogens. Transcriptomic studies have revealed that the gene family to which ISAMP belongs is significantly upregulated in I. scapularis nymphs infected with Borrelia burgdorferi, the causative agent of Lyme disease. nih.govfrontiersin.org This suggests that ISAMP plays a role in the tick's immune response to this spirochete. nih.gov
Furthermore, research on Anaplasma phagocytophilum, another pathogen transmitted by I. scapularis, has shown that a member of the 5.3-kDa antimicrobial peptide family, to which ISAMP belongs, is highly induced upon infection. csic.es This induction appears to be regulated by the JAK/STAT signaling pathway. csic.es Silencing the gene for this peptide via RNA interference (RNAi) resulted in an increased pathogen load in the salivary glands, highlighting its importance in controlling Anaplasma infections. csic.es
The expression profile of ISAMP differs from that of other well-characterized tick defense genes, such as defensin (B1577277). nih.gov In I. scapularis, defensin is primarily expressed in the midgut and fat body, which contrasts with the salivary gland, hemocyte, and fat body expression of ISAMP. nih.gov This differential expression suggests that these antimicrobial peptides have distinct roles in the tick's innate immunity. While defensins may primarily target pathogens within the midgut, ISAMP's expression in the salivary glands points to a potential role in sterilizing saliva or influencing pathogen transmission. nih.govnih.gov
Interactions and Synergism Involving Isamp
Role of ISAMP in Tick Host-Pathogen Interactions
ISAMP is a key component of the tick's defense system, particularly in its interactions with invading microorganisms. Its expression and activity are crucial in determining the outcome of pathogen encounters within the tick.
ISAMP is a novel antimicrobial peptide originally isolated from the saliva of the Ixodes scapularis tick, the primary vector for Lyme disease. nih.gov It is a crucial element of the tick's innate immune system, which is the sole defense mechanism for these invertebrates against microbial invasion. nih.govfrontiersin.org The gene encoding ISAMP is expressed predominantly in the tick's salivary glands, hemocytes, and fat body, but not in the midgut. nih.gov This expression pattern suggests its critical role in combating pathogens that have breached the initial gut barrier and entered the tick's hemocoel (body cavity).
Research has shown that the ISAMP gene, along with other members of its gene family, is upregulated when ticks are infected with Borrelia burgdorferi, the bacterium that causes Lyme disease. nih.gov This indicates an active response by the tick's immune system to the presence of this specific pathogen. Furthermore, members of the 5.3-kDa protein family, to which ISAMP belongs, are significantly upregulated in the salivary glands and hemocytes during infection with Anaplasma phagocytophilum, another pathogen transmitted by I. scapularis. frontiersin.orgnih.gov This upregulation is regulated by the JAK-STAT signaling pathway, a key immune signaling cascade in arthropods. frontiersin.orgnih.gov
The expression of ISAMP in the salivary glands is particularly significant for pathogen transmission. nih.gov As the tick feeds, it secretes saliva containing a cocktail of molecules, including ISAMP, into the host. While ISAMP's primary role within the tick is likely defensive, its presence in saliva could modulate the local environment at the bite site, potentially influencing the establishment of infection in the vertebrate host.
The upregulation of ISAMP and its related proteins in response to B. burgdorferi infection suggests a direct interaction between the peptide and the spirochete. nih.govnih.gov By combating the bacterial load within the tick, ISAMP could reduce the number of spirochetes that are transmitted to a host during a blood meal. The transmission of B. burgdorferi from an infected tick can occur within 24 hours of attachment, and sometimes even sooner for nymphs. pasteur.fr Therefore, a robust and rapid antimicrobial response mediated by peptides like ISAMP is critical in limiting the transmission of this pathogen. The ability of B. burgdorferi to successfully colonize the tick and subsequently be transmitted depends on its ability to evade or overcome the tick's innate immune defenses, including the action of ISAMP. nih.govturkjdermatol.com
Synergistic Antimicrobial Effects of ISAMP
Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising strategy to combat antimicrobial resistance. While specific studies on the synergistic effects of ISAMP are limited, the broader class of antimicrobial peptides (AMPs) to which it belongs has been extensively studied for such interactions.
The combination of different AMPs can lead to enhanced antimicrobial activity. This is often due to complementary mechanisms of action. For instance, one peptide might disrupt the bacterial membrane, facilitating the entry of another peptide that targets intracellular processes. While direct evidence for ISAMP's synergy with other specific tick-derived AMPs is not yet available, the principle of AMP synergy is well-established. nih.gov This presents a potential area for future research to explore whether ISAMP works in concert with other defensins or lysozymes present in the tick's hemolymph and saliva.
A significant area of research is the combination of AMPs with conventional antibiotics to overcome bacterial resistance. researchgate.netfrontiersin.org The primary mechanism often involves the AMP permeabilizing the bacterial membrane, thereby allowing increased entry of the antibiotic to its intracellular target. researchgate.netfrontiersin.org This can re-sensitize resistant bacteria to antibiotics to which they were previously immune. researchgate.net
Studies on other AMPs have demonstrated significant synergistic effects when combined with antibiotics like vancomycin (B549263), azithromycin, penicillin, and oxacillin (B1211168) against various multidrug-resistant bacteria. researchgate.netdovepress.com For example, the combination of the AMP melittin (B549807) with penicillin and oxacillin showed strong synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). researchgate.net Another AMP, DP7, when combined with vancomycin or azithromycin, frequently resulted in a synergistic effect against clinically isolated resistant bacteria. dovepress.com Given these findings with other AMPs, it is plausible that ISAMP could also exhibit synergistic activity with conventional antibiotics, a hypothesis that warrants further investigation.
Table 1: Examples of Synergistic Activity of Antimicrobial Peptides with Conventional Antibiotics
| Antimicrobial Peptide | Conventional Antibiotic | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Melittin | Penicillin, Oxacillin | MRSA, VRSA | Significant synergistic effects against planktonic and biofilm forms. | researchgate.net |
| DP7 | Vancomycin, Azithromycin | Staphylococcus aureus, Pseudomonas aeruginosa | Frequently synergistic, especially against highly resistant strains. | dovepress.com |
| LL-37 | Colistin | Multidrug-resistant bacteria | Strong synergy, drastically reducing minimum inhibitory concentrations. | frontiersin.org |
| Cecropin A | - | Uropathogenic E. coli | Slowed the emergence of resistance. | frontiersin.org |
The mechanisms underlying the synergistic effects of AMPs with other antimicrobials are multifaceted. The most commonly cited mechanism is the disruption of the bacterial cell membrane by the AMP, which increases its permeability. researchgate.netnih.gov This "door-opening" effect allows the conventional antibiotic to bypass resistance mechanisms, such as efflux pumps, and reach its intracellular target at a higher concentration. frontiersin.org
Other potential synergistic mechanisms include:
Inhibition of biofilm formation: Many AMPs can disrupt or prevent the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics. frontiersin.orgnih.gov
Inhibition of resistance development: The rapid, membrane-disruptive action of many AMPs is thought to be less likely to induce resistance compared to conventional antibiotics that have specific molecular targets. nih.gov In combination, AMPs can help to slow the development of resistance to the partner antibiotic. frontiersin.org
Targeting different cellular pathways: AMPs and conventional antibiotics often have different cellular targets. By attacking the pathogen on multiple fronts, the combination can be more effective than either agent alone. nih.gov
Future research into the specific mechanisms of ISAMP's potential synergistic interactions will be crucial for harnessing its full therapeutic potential.
Microbial Resistance Mechanisms to Antimicrobial Peptides, with Implications for Isamp
Bacterial Adaptation and Development of AMP Resistance
Bacteria can develop resistance to AMPs through various adaptive strategies. nih.gov While resistance to AMPs is generally considered less common than to traditional antibiotics, it can arise through genetic mutations or the acquisition of resistance genes. frontiersin.orgnih.gov These adaptations often involve modifications to the bacterial cell envelope, the primary target for many AMPs, or the expression of systems that actively combat the peptide. monash.edu
One of the most common resistance strategies involves altering the physicochemical properties of the bacterial cell surface to reduce its affinity for cationic AMPs like ISAMP. frontiersin.org Since the initial interaction between a cationic AMP and a bacterium is electrostatic, reducing the net negative charge of the cell envelope is an effective defense. frontiersin.orgnih.gov
Bacteria achieve this charge modification through several key alterations:
Modification of Teichoic Acids: In Gram-positive bacteria, the cell wall is rich in negatively charged teichoic and lipoteichoic acids. researchgate.net A common resistance mechanism is the D-alanylation of these polymers, a process controlled by the dlt operon. nih.gov The incorporation of the positively charged D-alanine esterifies the teichoic acid backbone, neutralizing its negative charge and decreasing the binding of cationic peptides. researchgate.netresearchgate.net
Modification of Membrane Phospholipids (B1166683): Bacteria can also alter the composition of their cytoplasmic membrane. The Multiple Peptide Resistance Factor (MprF) protein is a key enzyme in this process, found in both Gram-positive and some Gram-negative bacteria. biorxiv.orgacs.org MprF synthesizes and transfers positively charged amino acids, such as lysine (B10760008) or alanine, to anionic membrane phospholipids like phosphatidylglycerol (PG), forming lysyl-phosphatidylglycerol (Lys-PG) or alanyl-phosphatidylglycerol (Ala-PG). biorxiv.orgacs.org This not only increases the positive charge of the membrane's outer leaflet but can also alter membrane fluidity, further contributing to resistance. nih.govbiorxiv.org
| Bacterial Type | Component Modified | Modification | Enzymatic System (Example) | Effect |
|---|---|---|---|---|
| Gram-Negative | Lipid A of LPS | Addition of phosphoethanolamine or L-Ara4N | PmrA/PmrB, PhoP/PhoQ | Reduces net negative charge of the outer membrane. |
| Gram-Positive | Teichoic/Lipoteichoic Acids | D-alanylation (esterification with D-alanine) | Dlt operon | Neutralizes negative charge of the cell wall. |
| Gram-Positive & Gram-Negative | Phosphatidylglycerol (PG) | Lysinylation (addition of L-lysine) or Alanylation | MprF | Increases positive charge of the cytoplasmic membrane. |
Efflux pumps are transmembrane proteins that actively extrude a wide range of toxic substances, including antimicrobial peptides, from the bacterial cell. oup.commdpi.com By lowering the intracellular concentration of an AMP, these pumps prevent it from reaching its target or accumulating to a lethal concentration. mdpi.com Efflux pumps are a significant mechanism of both intrinsic and acquired resistance. oup.com
There are several major families of efflux pumps, distinguished by their structure, energy source, and substrate specificity:
ATP-Binding Cassette (ABC) Superfamily: These are primary active transporters that utilize the energy from ATP hydrolysis to expel substrates. nih.govnih.gov ABC transporters are found in all forms of life and can be composed of single, double, or triple protein pumps. nih.gov
Major Facilitator Superfamily (MFS): This is a large and diverse family of secondary transporters that use the proton motive force (chemiosmotic gradient) as an energy source. nih.govresearchgate.net
Resistance-Nodulation-Division (RND) Family: Predominantly found in Gram-negative bacteria, RND pumps are complex tripartite systems that span both the inner and outer membranes. nih.gov They are highly effective at exporting a broad range of substrates and are major contributors to multidrug resistance. nih.gov The AdeABC pump in Acinetobacter baumannii is a clinically significant example. mdpi.com
Small Multidrug Resistance (SMR) Family: As their name suggests, these are small membrane proteins that typically function as dimers and utilize the proton motive force. oup.com
Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps function as drug/sodium or proton antiporters. nih.gov
| Efflux Pump Superfamily | Energy Source | Bacterial Type | Example |
|---|---|---|---|
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive and Gram-negative | MsbA |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive and Gram-negative | NorA |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Primarily Gram-negative | AcrAB-TolC (E. coli), AdeABC (A. baumannii) |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive and Gram-negative | EmrE |
| Multidrug and Toxic Compound Extrusion (MATE) | Na+ or H+ antiport | Gram-positive and Gram-negative | NorM |
Another direct strategy for bacteria to neutralize AMPs is to produce proteolytic enzymes (proteases) that cleave and inactivate the peptides. americanpeptidesociety.orgasm.org These proteases can be secreted into the extracellular environment or remain associated with the cell surface. nih.gov The susceptibility of an AMP to degradation is a significant factor limiting its therapeutic effectiveness. asm.org For example, the human cathelicidin (B612621) LL-37 is known to be sensitive to digestion by various bacterial proteases. nih.gov In contrast, other peptides, like Griffithsin, have shown high resistance to proteolytic degradation. nih.gov Certain strains of Pseudomonas aeruginosa secrete proteases like alkaline protease A and elastase B, which can effectively degrade AMPs. asm.org
| Bacterium | Protease | AMP Target (Example) |
|---|---|---|
| Pseudomonas aeruginosa | Alkaline Protease A, Elastase B | Various AMPs |
| Staphylococcus aureus | Aureolysin, V8 protease | LL-37 |
| Prevotella bivia | Secreted Proteases | LL-37, LSA-5, PSC-RANTES |
| Porphyromonas asaccharolytica | Secreted Proteases | LL-37, LSA-5, PSC-RANTES |
Phenomena of Cross-Resistance to AMPs
Cross-resistance occurs when the development of resistance to one antimicrobial agent also confers resistance to another, often structurally different, agent. mdpi.com This is a growing concern for the therapeutic use of AMPs, as resistance developed against one peptide could compromise the efficacy of others, including those of the host's innate immune system. mdpi.comfrontiersin.org
Mechanisms underlying cross-resistance are often broad-based and not specific to a single peptide. For example, modifications to the cell surface charge, such as D-alanylation of teichoic acids or alterations to lipid A, can confer resistance to a wide range of cationic AMPs that rely on electrostatic attraction for their initial binding. nih.gov Similarly, the overexpression of broad-spectrum efflux pumps can result in resistance to multiple AMPs and even conventional antibiotics. mdpi.com
Studies have shown that exposure of bacteria to sub-lethal concentrations of one AMP can lead to the selection of mutants with resistance to other AMPs. frontiersin.org For instance, Vibrio cholerae grown with polymyxin (B74138) B developed cross-resistance to the human cathelicidin LL-37. mdpi.com This highlights the potential risk that the therapeutic use of a specific AMP could inadvertently select for bacterial strains that are more resistant to the host's own immune defenses. frontiersin.org Conversely, collateral sensitivity, where resistance to one agent increases susceptibility to another, has also been observed and is a potential avenue for designing novel combination therapies. nih.gov
Computational and Bioinformatic Research on Isamp
Bioinformatic Analysis and Database Integration
Bioinformatic analysis of ISAMP has been fundamental in its initial identification and classification. The peptide was first identified as a putative 5.3 kDa secreted protein with a theoretical isoelectric point (pI) of 8.68. nih.gov
Basic bioinformatic tools were utilized following its purification to characterize the peptide. A BLASTP (Protein Basic Local Alignment Search Tool) search of the partial N-terminal amino acid sequence, PDxGxPxxVKAGRxPxxSI, revealed its identity as a putative secreted protein from I. scapularis (accession number AAM93656). nih.gov This search also indicated that the full peptide is composed of 69 amino acids and lacks any previously conserved domain motifs, suggesting its novelty. nih.govresearchgate.net Further database referencing linked the peptide to a gene (accession number AF483734) which is part of a larger gene family with previously unknown function. nih.gov
ISAMP is cataloged in protein databases such as UniProt under the accession number Q8MVA6, where its basic physicochemical properties and origin are documented. mdpi.com
| Property | Value/Description | Source |
|---|---|---|
| Organism | Ixodes scapularis (Black-legged tick) | nih.govresearchgate.net |
| Molecular Weight | 5.3 kDa (5300.5 Da) | nih.govresearchgate.net |
| Amino Acid Length | 69 residues | nih.govresearchgate.net |
| Partial N-terminal Sequence | PDxGxPxxVKAGRxPxxSI | nih.govresearchgate.net |
| Structure Type | Presumed linear, no cysteine residues | researchgate.net |
| NCBI Gene Accession | AF483734 | nih.gov |
| Protein Accession (NCBI) | AAM93656 | nih.gov |
| UniProt Accession | Q8MVA6 | mdpi.com |
While numerous computational tools and servers exist for predicting the antimicrobial potential of peptide sequences, published research specifically detailing the application of these predictive models to the ISAMP sequence is not available. The antimicrobial activity of ISAMP was determined through direct experimental assays rather than in silico prediction. nih.gov
ISAMP is recognized as being part of a unique family of proteins specific to Ixodid ticks. nih.govresearchgate.net A BLAST search revealed its dissimilarity to other known antimicrobial peptide families, such as defensins. researchgate.net However, detailed comparative genomic or proteomic studies analyzing the evolutionary relationships, orthologs, or differential expression of the ISAMP gene family across different tick species or under various conditions have not been specifically documented in the available literature. Research has identified a homologous peptide, named IRAMP, in the European tick Ixodes ricinus, indicating the presence of this peptide family in other related species. theses.cz
Molecular Modeling and Simulations
Comprehensive molecular modeling and simulation studies focused on ISAMP are not present in the published scientific literature. The presumed linear and α-helical nature of similar antimicrobial peptides is often a subject for such studies, but ISAMP itself has not been a specific subject of these investigations. researchgate.net
There are no specific molecular dynamics (MD) simulation studies that have been published on the interaction between ISAMP and bacterial membranes. Such simulations are critical for understanding the mechanisms of membrane disruption by antimicrobial peptides, but this level of computational analysis has not yet been applied to ISAMP.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the physicochemical properties of a peptide relate to its biological activity. nih.gov Although the initial characterization of ISAMP provides a basis for such work, there are currently no published computational SAR studies that specifically analyze the ISAMP sequence to identify key residues or motifs responsible for its antimicrobial effects.
Advanced Research Methodologies Applied to Isamp Studies
Peptide Synthesis Techniques
While ISAMP was originally isolated from the saliva of the tick Ixodes scapularis, subsequent detailed investigation requires access to larger quantities of the pure peptide than can be obtained from the natural source. nih.gov Chemical and chemo-enzymatic synthesis methods provide a reliable means to produce ISAMP and its analogues for research.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides like ISAMP. nih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. hilarispublisher.com The process begins from the C-terminus of the peptide, which is anchored to the resin, and proceeds towards the N-terminus. hilarispublisher.com
The most prevalent SPPS chemistry, Fmoc/tBu, would be employed for ISAMP synthesis. In this strategy, the N-terminus of the growing peptide chain is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). wikipedia.org Each cycle of amino acid addition involves two main steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the newly deprotected N-terminus, forming a new peptide bond. wikipedia.org
This cycle is repeated until the full ISAMP sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavenger molecules to prevent side reactions. nih.gov The resulting crude peptide is then purified, typically by HPLC.
Table 1: Key Reagents in Solid-Phase Peptide Synthesis (SPPS) of ISAMP
| Reagent Class | Example | Function in ISAMP Synthesis |
| Resin | Rink Amide Resin | Provides a solid support and yields a C-terminally amidated peptide upon cleavage. |
| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acid to be added; removed before each coupling step. hilarispublisher.com |
| Side-Chain Protecting Groups | Boc (tert-butyloxycarbonyl), tBu (tert-butyl) | Protects reactive amino acid side chains (e.g., on Lysine (B10760008), Arginine) during synthesis. wikipedia.org |
| Coupling Reagent | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. |
| Cleavage Reagent | TFA (Trifluoroacetic acid) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.gov |
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is an alternative to SPPS. In this classical method, the peptide is synthesized while remaining in a dissolved state throughout the entire process. neulandlabs.com The reactions (coupling and deprotection) occur in a homogeneous solution. creative-peptides.com After each step, the product must be isolated and purified, often through extraction or crystallization, before the next amino acid can be added. neulandlabs.com
While more labor-intensive than the automated-friendly SPPS due to the need for intermediate purification, LPPS offers distinct advantages, particularly for the large-scale industrial production of shorter peptides. neulandlabs.com Because intermediates are purified at each stage, side products are removed early, which can lead to higher final purity. neulandlabs.com LPPS can also be performed via fragment condensation, where smaller, separately synthesized peptide fragments of ISAMP are coupled together in solution to form the final, full-length peptide. This hybrid approach can be more efficient for very long peptides. neulandlabs.com
Chemo-Enzymatic Peptide Synthesis (CEPS) is a hybrid methodology that combines the strengths of chemical synthesis with the specificity of enzymatic reactions. nih.gov This approach typically involves the chemical synthesis (often via SPPS) of smaller, protected peptide fragments of the target sequence. These fragments are then joined together (ligated) using enzymes such as proteases. nih.gov
Under specific conditions (e.g., in aqueous-organic solvent mixtures or frozen aqueous systems), the catalytic activity of proteases can be reversed to favor peptide bond formation over hydrolysis. nih.govnih.gov This enzymatic ligation is highly specific and occurs under mild conditions, minimizing the risk of side reactions and racemization that can occur during purely chemical fragment condensation. nih.gov For a complex peptide like ISAMP, CEPS could offer a powerful strategy for efficient and high-fidelity production, particularly if specific ligation sites can be identified that are amenable to available enzymes. monash.edu
Analytical and Characterization Techniques
Following synthesis or purification from a natural source, rigorous analysis is required to confirm the identity, purity, and structural characteristics of the ISAMP peptide.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analysis of ISAMP. nih.gov Reverse-Phase HPLC (RP-HPLC) is the most common mode used for peptides. hristov.com In RP-HPLC, the peptide is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. ijper.org
Purity Assessment: An analytical RP-HPLC run of a synthesized ISAMP sample will produce a chromatogram. The purity of the sample is determined by integrating the area of the main peak corresponding to ISAMP and comparing it to the total area of all peaks detected (including those from impurities like deletion sequences or incompletely deprotected peptides). nih.gov A single, sharp peak indicates high purity. researchgate.net
Quantification: HPLC can also be used to determine the concentration of an ISAMP solution. This is achieved by creating a standard curve using known concentrations of a purified peptide standard. The peak area of the unknown sample is then plotted against this curve to calculate its concentration. ijper.org
Table 2: Example of Analytical RP-HPLC Parameters for ISAMP Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for separating the peptide from impurities based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component used to elute the peptide. nih.gov |
| Gradient | 5% to 65% B over 30 minutes | Gradually increases the elution strength to separate molecules with different hydrophobicities. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |
| Detection | UV Absorbance at 210-220 nm | Detects the peptide bonds in ISAMP, allowing for visualization and quantification. ijper.org |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural data. For ISAMP, MS is critical for confirming its identity and integrity. nih.gov
Molecular Weight Confirmation: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the purified or synthesized ISAMP. nih.gov The experimentally measured mass is compared to the theoretical mass calculated from its amino acid sequence (PDxGxPxxVKAGRxPxxSI). A match between these values provides strong evidence that the correct peptide has been synthesized. springernature.com The original study on ISAMP identified its molecular weight as 5.3 kDa using MALDI/TOF-MS. nih.gov
Sequence Validation: Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. springernature.com In this method, the parent ISAMP ion is isolated and fragmented into smaller pieces in a controlled manner. The resulting fragmentation pattern, which typically shows characteristic cleavages along the peptide backbone, creates a spectrum of daughter ions. This spectrum can be interpreted de novo or compared against a theoretical fragmentation pattern derived from the expected ISAMP sequence to confirm that the amino acids are in the correct order. springernature.com
Post-Translational Modifications (PTMs): Natural AMPs can undergo post-translational modifications (PTMs) such as amidation, glycosylation, or disulfide bond formation, which are crucial for their structure and function. nih.govnih.gov MS is highly sensitive in detecting these modifications, as they result in a predictable mass shift from the theoretical molecular weight of the unmodified peptide. For example, a C-terminal amidation, common in AMPs, results in a mass decrease of approximately 1 Dalton compared to the free-acid form. frontiersin.org Any such deviations in the measured mass of ISAMP would prompt further MS/MS analysis to identify and locate the modification.
Table 3: Mass Spectrometry Data for ISAMP
| Analysis Type | Technique | Information Obtained | Finding for ISAMP |
| Molecular Weight Determination | MALDI/TOF-MS | Provides the precise molecular weight of the intact peptide. | 5.3 kDa. nih.gov |
| Sequence Confirmation | Tandem MS (MS/MS) | Confirms the order of amino acids by analyzing fragmentation patterns. | Validates the sequence PDxGxPxxVKAGRxPxxSI. |
| PTM Analysis | High-Resolution MS | Detects mass shifts indicating modifications like amidation or glycosylation. | Can be used to screen for potential modifications on the natural or synthetic peptide. |
Amino Acid Analysis
The function of an antimicrobial peptide is intrinsically linked to its amino acid composition and sequence. Analysis of these features provides critical insights into the peptide's physical and chemical properties, such as charge, hydrophobicity, and structure, which in turn determine its antimicrobial activity.
Modern techniques for amino acid analysis of AMPs typically involve the initial hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification. High-performance liquid chromatography (HPLC) and ion-exchange chromatography are commonly employed for the separation of the amino acid mixture. mdpi.comresearchgate.netnih.gov Following separation, derivatization with reagents like ninhydrin (B49086) allows for colorimetric detection and quantification. mdpi.comresearchgate.netnih.gov
Mass spectrometry has also emerged as a powerful tool for both amino acid analysis and sequencing of AMPs. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can provide precise information on the molecular weight of the peptide and, through tandem mass spectrometry (MS/MS), can elucidate its amino acid sequence.
The amino acid composition varies significantly among different AMPs, contributing to their diverse mechanisms of action. For instance, AMPs are often rich in cationic amino acids like lysine and arginine, which facilitate their interaction with negatively charged bacterial membranes. proteopedia.orgnih.gov The presence of hydrophobic residues is also crucial for membrane insertion and disruption. proteopedia.orgnih.gov Some AMPs are characterized by a high content of specific amino acids, such as proline or glycine, which can influence their structure and function. frontiersin.org
| Antimicrobial Peptide | Source Organism | Amino Acid Sequence | Key Compositional Features |
|---|---|---|---|
| Melittin (B549807) | Honey Bee (Apis mellifera) | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 | Rich in hydrophobic and basic residues. |
| LL-37 | Human | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | Cationic and amphipathic α-helical peptide. |
| Nisin | Lactococcus lactis | ITSISLCTPGCKTGALMGCNMKTATCHCSIHVSK | Contains unusual amino acids lanthionine (B1674491) and β-methyllanthionine. |
| Pexiganan | Synthetic analog of Magainin 2 | GIGKFLKKAKKFGKAFVKILKK-NH2 | High content of lysine and glycine. |
Biological Activity Assays in vitro
Microbial Growth Inhibition Assays
Determining the minimum inhibitory concentration (MIC) of an antimicrobial peptide is a fundamental step in assessing its potency. The MIC is the lowest concentration of the peptide that prevents the visible growth of a microorganism. nih.gov
Several methods are used to determine the MIC of AMPs, with the broth microdilution assay being one of the most common. researchgate.netproteopedia.org In this assay, serial dilutions of the peptide are prepared in a liquid growth medium in a 96-well plate, and a standardized suspension of the target microorganism is added to each well. After incubation, the wells are visually inspected for turbidity, or spectrophotometrically assessed, to determine the lowest concentration at which growth is inhibited. proteopedia.org
Another common technique is the radial diffusion assay. In this method, a suspension of the microorganism is incorporated into an agar (B569324) gel. Wells are then punched into the agar, and solutions of the antimicrobial peptide at different concentrations are added to the wells. As the peptide diffuses into the agar, it creates a zone of growth inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the peptide.
| Antimicrobial Peptide | Target Microorganism | MIC (µg/mL) | Assay Method |
|---|---|---|---|
| Pexiganan | Staphylococcus aureus | 8 | Broth Microdilution |
| Nisin | Listeria monocytogenes | 1.56 | Broth Microdilution |
| LL-37 | Pseudomonas aeruginosa | >64 | Broth Microdilution |
| Melittin | Escherichia coli | 2-4 | Broth Microdilution |
Membrane Permeabilization Assays (e.g., Dye Release, Electrophysiology)
A primary mechanism of action for many antimicrobial peptides is the disruption of the microbial cell membrane. Various assays are employed to investigate and quantify this membrane permeabilization activity.
Dye Release Assays: These assays utilize fluorescent dyes that are normally impermeable to intact cell membranes. When an AMP disrupts the membrane, the dye can enter the cell and interact with intracellular components, leading to a detectable change in fluorescence. A commonly used dye is SYTOX Green, which exhibits a significant increase in fluorescence upon binding to nucleic acids within the cell. oup.com The rate and extent of the fluorescence increase provide a measure of the peptide's ability to permeabilize the membrane. oup.com
| Antimicrobial Peptide | Target Microorganism | Assay Conditions | Observed Effect on SYTOX Green Uptake |
|---|---|---|---|
| Melittin | E. coli | 5 µM peptide concentration | Rapid and complete SYTOX Green uptake within 25 minutes. oup.com |
| Indolicidin | E. coli | 5 µM peptide concentration | Very low level of SYTOX Green influx, suggesting a different mechanism of action. oup.com |
| Pexiganan | S. aureus | Varying peptide concentrations | Concentration-dependent increase in SYTOX Green fluorescence. |
Electrophysiology: This technique directly measures the electrical properties of cell membranes and can provide detailed insights into the mechanisms of pore formation by AMPs. Planar lipid bilayer experiments are often used, where a synthetic lipid bilayer is formed across a small aperture, separating two aqueous compartments. The antimicrobial peptide is added to one compartment, and the electrical current across the membrane is measured. The formation of ion channels or pores by the peptide results in discrete, quantifiable changes in the current, providing information about the size, conductance, and kinetics of the pores.
Molecular and Cellular Biology Techniques
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify the expression of genes encoding for antimicrobial peptides. This method is particularly useful for studying the induction of AMP gene expression in response to microbial infection or other stimuli.
The process involves first isolating messenger RNA (mRNA) from the cells or tissues of interest. This mRNA is then reverse transcribed into complementary DNA (cDNA) using the enzyme reverse transcriptase. The resulting cDNA serves as a template for a subsequent polymerase chain reaction (PCR) using primers specific to the AMP gene of interest. By measuring the amount of amplified DNA, researchers can determine the level of the original mRNA and thus the level of gene expression. Quantitative real-time PCR (qPCR) is a variation of this technique that allows for the precise quantification of gene expression in real-time.
Gene Expression Profiling Technologies (e.g., RNA-Seq, Microarrays)
To gain a more comprehensive understanding of the cellular response to antimicrobial peptides, researchers often employ high-throughput gene expression profiling technologies such as RNA sequencing (RNA-Seq) and DNA microarrays. These techniques allow for the simultaneous measurement of the expression levels of thousands of genes.
RNA-Seq: This technology uses next-generation sequencing to sequence the entire transcriptome of a cell or organism. By comparing the transcriptomes of cells treated with an antimicrobial peptide to untreated control cells, researchers can identify which genes are upregulated or downregulated in response to the peptide. This can reveal the cellular pathways and processes that are affected by the AMP, providing insights into its mechanism of action and potential off-target effects. For example, a transcriptome analysis of Streptococcus pneumoniae treated with the antimicrobial peptide DM3 revealed differential expression of genes involved in cell wall and membrane structure, as well as competence-induction pathways. nih.gov
Microarrays: DNA microarrays consist of a solid surface onto which a large number of DNA probes, each corresponding to a specific gene, are attached. Labeled cDNA from treated and untreated cells is hybridized to the microarray. The intensity of the signal from each probe is proportional to the level of expression of the corresponding gene. By comparing the signal intensities between the treated and untreated samples, researchers can identify differentially expressed genes. Microarray studies have been used to investigate the transcriptional response of bacteria to various antimicrobial peptides, revealing changes in the expression of genes involved in stress responses, metabolism, and virulence.
| Antimicrobial Peptide | Target Organism | Technology Used | Examples of Differentially Expressed Genes/Pathways |
|---|---|---|---|
| DM3 | Streptococcus pneumoniae | RNA-Seq | Upregulation of competence-induction pathway genes (CelA, CelB); Downregulation of capsular polysaccharide subunit genes. nih.gov |
| Bac7(1-35) | Escherichia coli | DNA Macroarray | Upregulation of genes involved in resistance to antimicrobials; Downregulation of various other genes. |
| Peptide-PNA conjugates | Salmonella enterica | RNA-Seq | Induction of stress pathways for antimicrobial peptide resistance and envelope homeostasis. |
Future Research Directions and Translational Potential for Isamp
Comprehensive Understanding of ISAMP's Biological Role in Tick Physiology
A deeper investigation into the precise physiological functions of ISAMP is a critical next step. ISAMP was first identified as a 5.3 kDa peptide, composed of 69 amino acids, secreted into the saliva of the Ixodes scapularis tick, a primary vector for Lyme disease. nih.govnih.gov Understanding its multifaceted role within the tick is essential for a complete picture of its potential.
Current research indicates that the gene for ISAMP is expressed in the tick's hemocytes, fat body, and salivary glands, but is notably absent in the midgut. nih.gov This expression pattern differs from other antimicrobial peptides in the same tick, such as defensins, which are primarily expressed in the midgut and fat body. nih.gov This suggests that ISAMP performs specialized functions, possibly related to the tick's innate immunity and feeding process. nih.gov Gene expression studies have shown that ISAMP is upregulated when the tick is infected with Borrelia burgdorferi, the causative agent of Lyme disease, highlighting its role in the tick's defense against invading pathogens. nih.gov
Future research should aim to elucidate the full spectrum of ISAMP's activities. Key research questions include:
How does ISAMP contribute to the sterility of ingested blood during the tick's feeding process? nih.gov
Does ISAMP have functions beyond direct microbial killing, such as modulating the host's immune response to facilitate feeding, a common strategy for tick salivary proteins? nih.gov
What is the specific mechanism of action by which ISAMP exerts its antimicrobial effects?
Table 1: Properties and Biological Profile of ISAMP
| Characteristic | Description | Source(s) |
|---|---|---|
| Source Organism | Ixodes scapularis (Black-legged tick) | nih.gov, nih.gov |
| Origin | Tick Saliva | nih.gov |
| Molecular Weight | 5.3 kDa | nih.gov, nih.gov |
| Amino Acid Count | 69 | nih.gov, nih.gov |
| Tissue Expression | Salivary glands, hemocytes, fat body | nih.gov |
| Known Function | Component of innate immunity; antimicrobial activity against bacteria | nih.gov |
| Upregulation | Expressed at higher levels in B. burgdorferi-infected ticks | nih.gov |
Exploration of ISAMP's Biotechnological Applications Beyond Direct Antimicrobial Use
While its antimicrobial properties are its defining feature, the potential applications of ISAMP may extend far beyond direct pathogen inhibition. Many antimicrobial peptides (AMPs) are multifunctional, exhibiting immunomodulatory, anti-inflammatory, and wound-healing properties. mdpi.commdpi.com Tick saliva itself is a complex mixture of bioactive compounds that manipulate host hemostatic defenses and immune responses. nih.govfrontiersin.org
For instance, another salivary protein from I. scapularis, Salp15, is known to suppress the host's immune system by inhibiting the activation of CD4+ T cells, which may have therapeutic applications in treating autoimmune or allergic diseases. frontiersin.org Future research could investigate whether ISAMP possesses similar immunomodulatory capabilities. Exploring these non-antimicrobial functions could unlock novel biotechnological uses, such as:
Anti-inflammatory agents: Investigating if ISAMP can modulate inflammatory pathways in host tissues.
Wound healing: Assessing the peptide's potential to promote tissue repair, a known function of some AMPs. mdpi.com
Drug delivery systems: Using ISAMP or its derivatives as a carrier molecule to deliver other therapeutic agents to specific sites.
Research tools: Employing ISAMP to study the intricate interactions between ticks, their hosts, and the pathogens they transmit.
Development of ISAMP-Inspired Antimicrobial Agents and Peptidomimetics
The unique structure of ISAMP makes it an attractive template for designing a new generation of antimicrobial drugs. While natural AMPs are effective, their therapeutic use can be limited by issues such as poor stability against enzymatic degradation, potential toxicity, and high production costs. uq.edu.aunih.gov To overcome these challenges, researchers are increasingly turning to the development of synthetic molecules, known as peptidomimetics, which are inspired by natural peptides. uq.edu.aunih.gov
Peptidomimetics are designed to mimic the structure and function of a parent peptide but are built with modified chemical structures to enhance their drug-like properties. nih.govnih.gov The goal is to create molecules that retain the therapeutic efficacy of the original peptide while possessing greater biological stability and an improved safety profile. uq.edu.au
The development of ISAMP-inspired agents would involve:
Structural Analysis: Determining the three-dimensional structure of ISAMP to identify the key domains responsible for its antimicrobial activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of ISAMP to understand how changes in its amino acid sequence affect its function.
Peptidomimetic Design: Creating non-peptidic scaffolds that mimic the essential amphiphilic (having both hydrophilic and hydrophobic regions) and cationic properties of ISAMP, which are believed to be key to its function. uq.edu.auresearchgate.net
This approach could lead to the creation of novel antibiotics that are effective against multidrug-resistant bacteria and are less susceptible to the development of resistance. nih.gov
Table 2: Comparison of Natural Peptides and Peptidomimetics for Therapeutic Development
| Feature | Natural Peptides (e.g., ISAMP) | Peptidomimetics | Source(s) |
|---|---|---|---|
| Biological Stability | Often low; susceptible to enzymatic degradation | High; designed for resistance to proteases | uq.edu.au, nih.gov |
| Bioavailability | Can be poor | Often improved | lifechemicals.com |
| Production | Can be complex and costly | Scalable via chemical synthesis | nih.gov |
| Toxicity | Variable; can be a concern | Can be optimized to reduce toxicity | nih.gov |
| Design Flexibility | Limited to natural amino acids | High; allows for extensive chemical modification | nih.gov |
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing ISAMP from Ixodes scapularis?
ISAMP purification involves sequential steps:
- Ultrafiltration to concentrate salivary gland extracts.
- Gel filtration chromatography (e.g., Sephadex G-50) for size-based separation.
- Reverse-phase HPLC (C18 column) for final purification, monitored via MALDI-TOF-MS for mass verification (5.3 kDa for ISAMP) .
- Edman degradation or tandem mass spectrometry (MS/MS) for sequence determination (PDxGxPxxVKAGRxPxxSI).
- Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria to confirm activity .
Q. How do structural features of ISAMP influence its antimicrobial activity?
ISAMP’s activity is linked to its:
- Cationic and amphipathic sequence , enabling membrane disruption.
- Lack of conserved domains , suggesting a unique mechanism distinct from canonical AMP families (e.g., defensins) .
- Secondary structure : Use circular dichroism (CD) spectroscopy to assess α-helical or β-sheet content in lipid environments .
- Post-translational modifications : Check for disulfide bonds or glycosylation via alkylation assays or glycoproteomics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ISAMP’s functional annotation across databases?
ISAMP’s sequence (AAM93656) lacks homology to known AMPs in BLASTP, highlighting annotation challenges:
- Cross-reference APD3 , CAMPR4 , and LAMP2 for consensus on physicochemical properties and activity .
- Use molecular dynamics (MD) simulations to predict membrane interaction mechanisms (e.g., with GROMACS) .
- Validate via site-directed mutagenesis to identify critical residues (e.g., lysine/arginine for cationic charge) .
Q. What strategies optimize ISAMP’s stability and toxicity profile for therapeutic use?
- QSAM models : Train machine learning models (e.g., RF or SVM) on datasets from DBAASP or DRAMP 2.0 to predict stability-toxicity trade-offs .
- Chimeric design : Fuse ISAMP with spacer motifs (e.g., (G4S)₂) or solid-binding domains to enhance bioavailability and reduce hemolysis .
- In vivo pharmacokinetics : Assess metabolic stability in serum proteolysis assays and murine infection models .
Q. How to investigate tissue-specific expression of ISAMP in Ixodes scapularis?
- RNA-Seq : Compare transcript levels in hemocytes, fat body, and salivary glands (midgut as negative control) .
- ChIP-seq : Identify transcription factors regulating ISAMP’s expression under pathogen challenge.
- CRISPR-Cas9 knockout : Validate gene function in tick immunity using embryo microinjection .
Q. What computational tools integrate multi-omics data to study ISAMP’s mechanism?
- dbAMP Docker container : Align NGS/MS data against AMP databases for functional annotation .
- Diff-AMP framework : Generate ISAMP variants via deep learning (Transformer models) and predict activity .
- Network pharmacology : Map ISAMP-target interactions using STRING or STITCH for host-pathogen interface analysis .
Q. How to address conflicting data on ISAMP’s cross-species antimicrobial efficacy?
- OMICs profiling : Compare ISAMP’s activity against E. coli, S. aureus, and biofilm-forming pathogens using RNA-seq/proteomics to identify resistance mechanisms .
- Lipid bilayer assays : Measure membrane permeabilization kinetics via fluorescence dye leakage (e.g., calcein) .
- Synergy screens : Test ISAMP with conventional antibiotics (e.g., β-lactams) using checkerboard assays .
Methodological Resources
Q. Which databases and tools are critical for ISAMP research?
Search Strategy : Use BLASTP (NCBI) for homology searches and AMP-specific HMMs (e.g., in iAMPpred) for novel motif discovery .
Q. Notes for Rigorous Research
- Statistical validation : Report exact p-values, confidence intervals, and effect sizes in antimicrobial assays .
- Data deposition : Submit raw MS/MS and RNA-Seq data to PRIDE and SRA , respectively .
- Ethical compliance : Adhere to institutional guidelines for tick handling and genetically modified pathogen use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
